molecular formula C8H12O3 B2422815 2,5-Dioxaspiro[3.5]nonane-7-carbaldehyde CAS No. 2580224-24-2

2,5-Dioxaspiro[3.5]nonane-7-carbaldehyde

Cat. No.: B2422815
CAS No.: 2580224-24-2
M. Wt: 156.181
InChI Key: VKFDRVZKBTYXLU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxaspiro[3.5]nonane-7-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diol with an aldehyde in the presence of an acid catalyst . The reaction conditions often require moderate temperatures and specific solvents to ensure the formation of the spirocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of advanced catalytic systems and optimized reaction parameters can further improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dioxaspiro[3.5]nonane-7-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

  • 1,6-Dioxaspiro[4.4]nonane-2,7-dione
  • 2-Oxa-7-azaspiro[3.5]nonane oxalate
  • 1,6-Dioxaspiro[4.4]nonane-2,7-dione

Uniqueness: 2,5-Dioxaspiro[3.5]nonane-7-carbaldehyde is unique due to its specific spirocyclic structure and the presence of an aldehyde functional group. This combination of features provides distinct reactivity and stability compared to other similar compounds .

Properties

IUPAC Name

2,5-dioxaspiro[3.5]nonane-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-3-7-1-2-8(11-4-7)5-10-6-8/h3,7H,1-2,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFDRVZKBTYXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(COC2)OCC1C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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